Kinase Inhibition Potential: Class-Level Inference from 1,2,4-Triazin-5(4H)-one Patent Data
The compound is encompassed within the Markush structures of patent US-9409903-B2, which claims benzyl-substituted triazine derivatives as protein kinase modulators [1]. While no target-specific IC50 data are publicly available for this exact compound, a closely related triazinone analog (CHEMBL3618245) demonstrates potent PI3Kalpha inhibition with an IC50 of 4.5 nM in a human U87MG cell-based assay measuring AKT Ser473 phosphorylation [2]. This class-level evidence suggests that the 4-fluorobenzyl and 2-methoxy-5-methylphenyl substitution pattern may confer kinase inhibitory activity, but the absence of direct assay data for CAS 905780-61-2 precludes quantitative comparison with specific analogs.
| Evidence Dimension | Kinase inhibitory activity (PI3Kalpha cellular assay) |
|---|---|
| Target Compound Data | No direct data available; compound falls within patent scope US-9409903-B2 claiming kinase modulation |
| Comparator Or Baseline | CHEMBL3618245 (structurally related triazinone): IC50 4.5 nM in U87MG pAKT-Ser473 assay [2]; unsubstituted benzyl analog: no data available |
| Quantified Difference | Cannot be calculated; target compound lacks experimental IC50 data |
| Conditions | Human U87MG glioblastoma cells; inhibition of AKT Ser473 phosphorylation measured after 2 h compound incubation (data for CHEMBL3618245 only) |
Why This Matters
Procurement decisions for kinase-targeted screening campaigns should be informed by patent-backed evidence of intended target class, but users must commission confirmatory biochemical profiling before assuming specific potency or selectivity.
- [1] PubChem Patent Summary: US-9409903-B2. Benzyl substituted triazine derivatives and their therapeutical applications. Abstract and linked chemicals. View Source
- [2] BindingDB entry BDBM50119621, CHEMBL3618245. Inhibition of PI3Kalpha in human U87MG cells: IC50 4.5 nM. View Source
